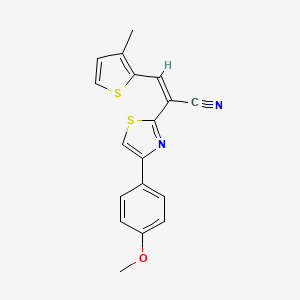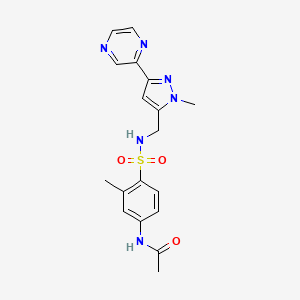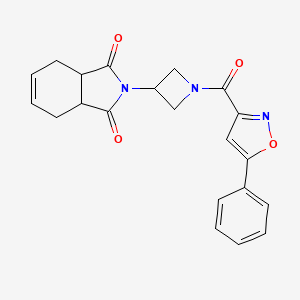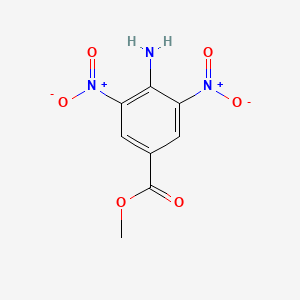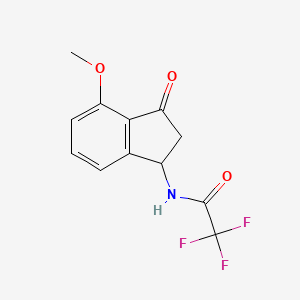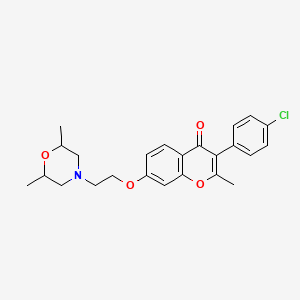
3-(4-chlorophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related chromen-4-one derivatives typically involves cyclization reactions and can be achieved through various methods, including Michael addition and multicomponent approaches . For instance, the synthesis of a similar compound, "3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one," was achieved using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another example is the one-pot, three-component synthesis of "3-(2-(4-chlorophenylimino)-3-(4-chlorophenyl)-2,3-dihydrothiazol-4-yl)-2H-chromen-2-ones" . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is often characterized by X-ray crystallography, which provides detailed information about the crystal system, space group, and cell constants . For example, "3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one" crystallizes in the monoclinic crystal system . The molecular geometry and electronic structure can be studied using density functional theory (DFT) calculations, as demonstrated for similar compounds . These studies can reveal the conformation, electronic absorption spectrum, and intramolecular interactions of the molecules.
Chemical Reactions Analysis
Chromen-4-one derivatives can undergo various chemical reactions, including photo-reorganization, which can lead to the formation of new compounds with different structures . For instance, photo-reorganization of "3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones" led to the formation of angular pentacyclic compounds . The reactivity of specific sites within the molecule can be predicted by calculating local reactivity descriptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives, such as their spectroscopic characteristics and thermodynamic properties, can be investigated using various analytical techniques, including NMR, IR, and MS, as well as theoretical calculations . The crystal structures often reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compounds . Additionally, some chromen-4-one derivatives have been studied for their antimicrobial activities, suggesting potential applications in medicinal chemistry .
Scientific Research Applications
Synthesis and Structural Analysis
Research on related chromene derivatives emphasizes the importance of synthesis techniques and structural analysis. For instance, studies on chromene compounds provide insights into their crystal structures and potential for forming linear chains or contributing to the development of materials with specific properties (Manolov, Morgenstern, & Hegetschweiler, 2012). The methods used for synthesizing these compounds, such as one-pot, three-component condensation, highlight the compound's relevance in chemical research for efficient production and yield of chromene derivatives (Salari, Mosslemin, & Hassanabadi, 2016).
Molecular Interactions and Properties
The study of chromene derivatives also extends to understanding their molecular interactions and properties, such as NMR chemical shifts, which are crucial for determining the structure and dynamics of these molecules (Timár, Sebök, Kövér, Jászberényi, & Batta, 1989). Further, the exploration of their synthesis pathways, as well as modifications to their molecular structures, showcases their versatility and potential applications in developing new pharmacological agents or materials (Rao, Reddy, Jyotsna, & Sait, 2014).
Applications in Material Science and Pharmacology
Specific studies on chromene derivatives, such as the photo-reorganization of certain chromen-4-ones, reveal their potential in synthesizing new organic compounds with unique structures and properties, which could have applications ranging from material science to pharmacology (Dalal, Khanna, Kumar, & Kamboj, 2017). Additionally, the investigation of their crystal structures and antimicrobial activities provides valuable information for the development of new drugs with specific targeting mechanisms (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).
properties
IUPAC Name |
3-(4-chlorophenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO4/c1-15-13-26(14-16(2)29-15)10-11-28-20-8-9-21-22(12-20)30-17(3)23(24(21)27)18-4-6-19(25)7-5-18/h4-9,12,15-16H,10-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEVVISAEVIBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
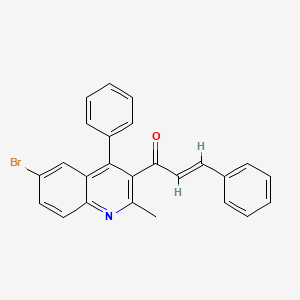

![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)

